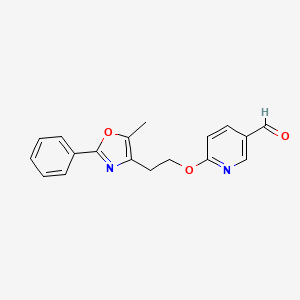
6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde
描述
6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde is a complex organic compound that features a pyridine ring substituted with an aldehyde group and an ethoxy group linked to an oxazole ring
属性
CAS 编号 |
157169-61-4 |
|---|---|
分子式 |
C18H16N2O3 |
分子量 |
308.3 g/mol |
IUPAC 名称 |
6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C18H16N2O3/c1-13-16(20-18(23-13)15-5-3-2-4-6-15)9-10-22-17-8-7-14(12-21)11-19-17/h2-8,11-12H,9-10H2,1H3 |
InChI 键 |
HDRBHTIDMNBGIY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=NC=C(C=C3)C=O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde typically involves multiple steps. One common approach starts with the preparation of the oxazole ring, which can be synthesized through the cyclodehydration of 2-amino-1-phenylethanone with acetic anhydride. The resulting oxazole derivative is then subjected to alkylation with 2-bromoethanol to introduce the ethoxy group. Finally, the pyridine ring is introduced through a condensation reaction with 3-pyridinecarboxaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine-3-carboxylic acid.
Reduction: 6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde is not fully understood but is believed to involve interactions with specific molecular targets. The oxazole ring may interact with enzymes or receptors, leading to modulation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
相似化合物的比较
Similar Compounds
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid: Similar structure but with an acetic acid group instead of the pyridine-3-carbaldehyde.
4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Contains a sulfonamide group and is used as an antimicrobial agent.
Uniqueness
6-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)nicotinaldehyde is unique due to the combination of the oxazole and pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


